molecular formula C17H17Cl2NOS B6038657 N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide

Cat. No.: B6038657
M. Wt: 354.3 g/mol
InChI Key: IHXISOATDJXHDC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dimethylphenylmethylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-11-5-12(2)7-13(6-11)9-22-10-17(21)20-16-8-14(18)3-4-15(16)19/h3-8H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXISOATDJXHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,5-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the Dimethylphenylmethylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dimethylphenylmethylsulfanyl group is introduced to the acetamide backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)ethylsulfanyl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is unique due to the specific positioning of the dichlorophenyl and dimethylphenylmethylsulfanyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

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